(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid
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Overview
Description
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BNO3 and a molecular weight of 188.98 g/mol This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which includes a ketone functional group
Preparation Methods
The synthesis of (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of isoquinoline derivatives with boronic acid reagents under specific conditions.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as tetrahydrofuran or dimethylformamide).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The pathways involved often include the inhibition of proteases and other enzymes critical to biological processes .
Comparison with Similar Compounds
(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid can be compared to other boronic acid derivatives, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the isoquinoline ring system and ketone group, making it less versatile in certain synthetic applications.
2-Aminophenylboronic acid: This compound contains an amino group, which can participate in different types of reactions compared to the ketone group in this compound.
4-Fluorophenylboronic acid: The presence of a fluorine atom in this compound can significantly alter its reactivity and interaction with biological molecules compared to this compound.
Properties
IUPAC Name |
(1-oxo-2H-isoquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPWJSUCIZROJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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